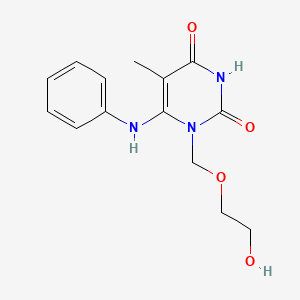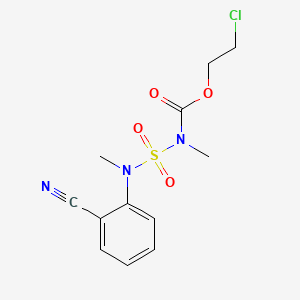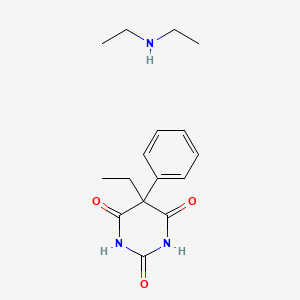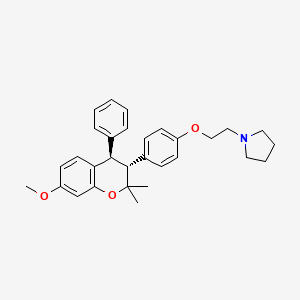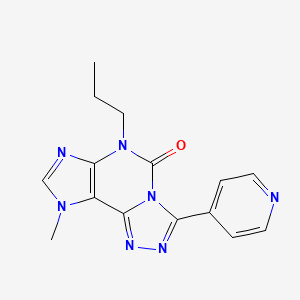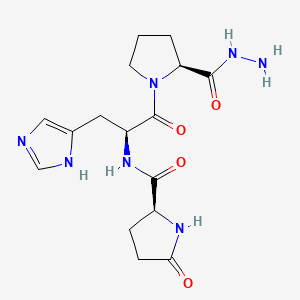
Trh hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trh hydrazide is a compound belonging to the hydrazide family, which is characterized by the presence of the functional group -CONHNH2 Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Trh hydrazide can be synthesized through several methods. One common approach involves the reaction of an appropriate hydrazide with aldehydes or ketones in organic solvents such as methanol or ethanol. The reaction typically proceeds via a condensation mechanism, forming hydrazones as intermediates . Another method involves mechanochemical synthesis, where the reactants are ground together in the presence of a small amount of solvent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in reactors equipped with stirring and temperature control systems to ensure optimal reaction conditions. The product is then purified through crystallization or distillation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Trh hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles, such as alkyl halides and acyl chlorides, can be used in substitution reactions.
Major Products
The major products formed from these reactions include hydrazones, hydrazines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trh hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trh hydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound can form complexes with metal ions, which may contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic hydrazide: Known for its use as an anti-tuberculosis drug.
Nicotinic hydrazide: Exhibits similar antimicrobial properties.
4-Aminobenzoic acid hydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
Trh hydrazide stands out due to its broad spectrum of biological activities and its versatility in forming various derivatives. Its ability to inhibit DNA gyrase and form metal complexes adds to its unique profile compared to other hydrazides .
Properties
CAS No. |
60548-59-6 |
|---|---|
Molecular Formula |
C16H23N7O4 |
Molecular Weight |
377.40 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H23N7O4/c17-22-15(26)12-2-1-5-23(12)16(27)11(6-9-7-18-8-19-9)21-14(25)10-3-4-13(24)20-10/h7-8,10-12H,1-6,17H2,(H,18,19)(H,20,24)(H,21,25)(H,22,26)/t10-,11-,12-/m0/s1 |
InChI Key |
YOAGMARTURHYBE-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NN |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


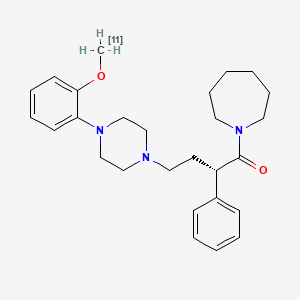
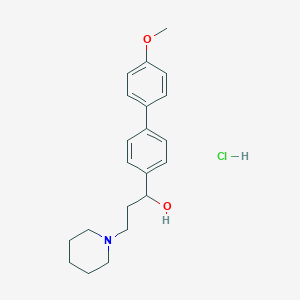
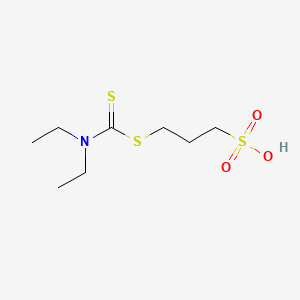
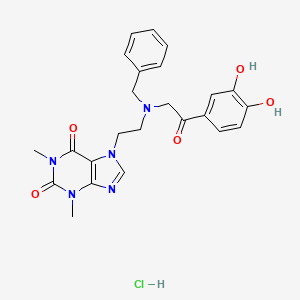
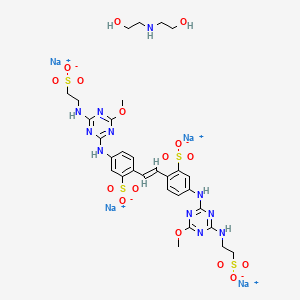
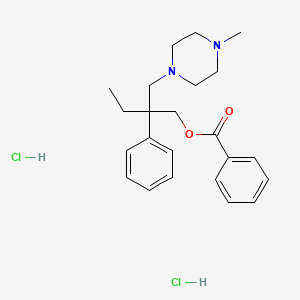
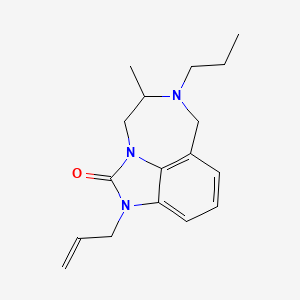
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
